molecular formula C10H14N4O4S3 B2924704 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1788833-98-6

1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2924704
CAS No.: 1788833-98-6
M. Wt: 350.43
InChI Key: QAWCMMLSONAYJW-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core linked to a thiophene-2-sulfonamidoethyl group.

Key structural attributes:

  • Sulfonamide bridge: The –SO₂–NH– group enhances hydrogen-bonding capacity and acidity, critical for binding to biological targets.
  • Thiophene substituent: The thiophene-2-sulfonamidoethyl side chain introduces sulfur-based electronegativity and lipophilicity, which may influence membrane permeability and target selectivity.

Properties

IUPAC Name

1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4S3/c1-14-7-9(11-8-14)20(15,16)12-4-5-13-21(17,18)10-3-2-6-19-10/h2-3,6-8,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCMMLSONAYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of both sulfonamide and thiophene groups, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4O4S3\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_4\text{S}_3

This structure includes:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : A functional group that enhances biological activity.
  • Thiophene group : A five-membered ring containing sulfur, which contributes to the compound's unique properties.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that this compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by altering signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds with imidazole and sulfonamide functionalities exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains. The mechanism likely involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins. The presence of the thiophene moiety is believed to enhance its cytotoxicity against certain cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity : A study reported that this compound exhibited an IC50 value of approximately 12 µM against Staphylococcus aureus, indicating potent antibacterial activity .
  • Anticancer Research : In a cellular assay, this compound demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM . This suggests its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12
Anticancer (MCF-7)Breast Cancer Cells15
Enzyme InhibitionVariousNot Specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Imidazole Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Purity/Yield Reference
Target Compound C₁₁H₁₅N₅O₄S₃ ~401.46* Thiophene-2-sulfonamidoethyl Not reported in evidence N/A N/A
1-Methyl-1H-imidazole-4-sulfonamide (19a) C₄H₇N₃O₂S 161.18 Simple sulfonamide on imidazole General Procedure E (silica gel chromatography) 90% purity
1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazole-4-sulfonamide () C₁₃H₂₄N₆O₂S 336.44 Piperazine-propyl side chain Not detailed; likely alkylation of imidazole sulfonamide N/A
1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide () C₁₇H₃₀N₄O₃S 370.51 Oxolane-piperidinylmethyl group Silica gel chromatography N/A
1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole () C₈H₁₃N₃O₄S 247.27 Ethylsulfonyl and nitro groups Not detailed; likely derived from nitroimidazole precursors N/A

*Estimated based on analogous structures.

Key Observations:

Substituent Diversity: The target compound uniquely incorporates a thiophene ring, which contrasts with the pyridine, piperazine, or oxolane groups in analogs. Thiophene’s lower electron density compared to benzene may reduce π-stacking interactions but enhance metabolic stability.

Synthetic Complexity :

  • Analogs like 19b and 19c () require multi-step alkylation and purification via silica gel chromatography, similar to the likely synthesis of the target compound.
  • The piperazine-containing derivative () suggests that alkylation of the imidazole sulfonamide core is feasible but may require optimization for steric hindrance.

Piperazine or oxolane substituents () introduce basic nitrogen atoms, improving water solubility but possibly reducing blood-brain barrier penetration.

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